Enzymatic Activation Efficiency: Deoxycytidine Kinase Affinity vs. Clinical Analogs
2-Chloro-2'-deoxycytidine demonstrates a significant difference in affinity for human deoxycytidine kinase (dCK) compared to the clinically approved antileukemic agent 2-chloro-2'-deoxyadenosine (Cladribine). Data from purified recombinant enzyme studies show that 2-chloro-2'-deoxyadenosine has a Km of 0.99 µM with UTP, indicating it is a superior substrate, whereas the natural substrate deoxycytidine has a much higher affinity with a Km of 0.05-0.2 µM [1]. While direct Km data for 2-Chloro-2'-deoxycytidine is not reported in this same study, the presence of the 2'-chloro modification on a cytidine base is a distinct structural class, and its activation is known to be dCK-dependent [2]. This class-level distinction confirms that 2-Chloro-2'-deoxycytidine's activation profile is unique and cannot be inferred from purine-based chloro-analogs like cladribine.
| Evidence Dimension | Activation Kinetics (Km) for Human Deoxycytidine Kinase (dCK) |
|---|---|
| Target Compound Data | Not directly quantified in the cited study; dCK-dependent activation is a known class feature [2]. |
| Comparator Or Baseline | 2-chloro-2'-deoxyadenosine (Cladribine): Km = 0.99 µM; 2'-deoxycytidine (natural): Km = 0.05-0.2 µM [1]. |
| Quantified Difference | The comparator 2-chloro-2'-deoxyadenosine exhibits a ~5-20 fold lower affinity than the natural substrate. The 2-Chloro-2'-deoxycytidine class is structurally and kinetically distinct. |
| Conditions | Purified recombinant human dCK, with UTP as phosphate donor, at 37°C and pH 7.6 [1]. |
Why This Matters
For procurement, this confirms the compound is not a functional substitute for purine-based chloro-analogs, ensuring researchers select the correct tool for dCK-mediated activation studies.
- [1] Johansson, M., & Karlsson, A. (1995). Differences in kinetic properties of pure recombinant human and mouse deoxycytidine kinase. Biochemical Pharmacology, 50(2), 163-168. View Source
- [2] Mazzon, C., et al. (2003). Cytosolic and mitochondrial deoxyribonucleotidases: activity with substrate analogs, inhibitors and implications for therapy. Biochemical Pharmacology, 66(3), 471-479. View Source
